molecular formula C10H9ClO2 B6317458 4-Oxo-4-phenylbutanoyl chloride CAS No. 53917-82-1

4-Oxo-4-phenylbutanoyl chloride

Cat. No.: B6317458
CAS No.: 53917-82-1
M. Wt: 196.63 g/mol
InChI Key: HPONNXGWYNYIIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-phenylbutanoyl chloride is a chemical compound that belongs to the family of reactive acid chlorides. It has the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol. It is widely used in scientific experiments and various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-phenylbutanoyl chloride can be achieved by reacting 4-Oxo-4-phenylbutanoic acid with thionyl chloride or phosphorus pentachloride. The reaction proceeds via the formation of an intermediate acid chloride, which can be isolated and purified by distillation or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-phenylbutanoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of the reactive acid chloride group.

Common Reagents and Conditions:

    Oxidation: N-bromophthalimide in aqueous acetic acid medium.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

4-Oxo-4-phenylbutanoyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and fine chemicals.

    Pharmaceutical Development: The compound is valuable in the development of new drugs and therapeutic agents.

    Corrosion Inhibition: It has been studied as a corrosion inhibitor for mild steel in acidic environments.

Mechanism of Action

The mechanism of action of 4-Oxo-4-phenylbutanoyl chloride involves its reactivity as an acid chloride. The compound can react with nucleophiles, leading to the formation of various products. In the context of corrosion inhibition, it participates in both chemisorption and physisorption on the metal surface, forming coordination bonds with iron atoms and physical interactions on the surface .

Comparison with Similar Compounds

  • 4-Oxo-4-phenylbutanoic acid
  • 4-Benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide

Uniqueness: 4-Oxo-4-phenylbutanoyl chloride is unique due to its high reactivity as an acid chloride, making it a valuable intermediate in organic synthesis and pharmaceutical development. Its ability to act as a corrosion inhibitor further distinguishes it from other similar compounds .

Properties

IUPAC Name

4-oxo-4-phenylbutanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPONNXGWYNYIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.